molecular formula C10H17NO2 B13295958 (2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine

(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine

Cat. No.: B13295958
M. Wt: 183.25 g/mol
InChI Key: OWCMKKBNURJSRV-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine is an organic compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an ethoxyethyl group attached to an amine. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine typically involves the reaction of furan derivatives with ethoxyethylamine under controlled conditions. One common method involves the use of a furan-2-yl ethyl halide, which reacts with ethoxyethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

N-(2-ethoxyethyl)-1-(furan-2-yl)ethanamine

InChI

InChI=1S/C10H17NO2/c1-3-12-8-6-11-9(2)10-5-4-7-13-10/h4-5,7,9,11H,3,6,8H2,1-2H3

InChI Key

OWCMKKBNURJSRV-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(C)C1=CC=CO1

Origin of Product

United States

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